DIETHYL {(2-METHOXYPHENYL)[(6-METHYL-2-PYRIDYL)AMINO]METHYL}PHOSPHONATE
Overview
Description
Diethyl {(2-methoxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}phosphonate is an organophosphorus compound with a complex molecular structure. It is known for its applications in various fields of chemistry and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL {(2-METHOXYPHENYL)[(6-METHYL-2-PYRIDYL)AMINO]METHYL}PHOSPHONATE typically involves the reaction of diethyl phosphite with appropriate aromatic and heterocyclic amines under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide, which facilitates the formation of the phosphonate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl {(2-methoxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphonates, which have various applications in organic synthesis and industrial processes.
Scientific Research Applications
Diethyl {(2-methoxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of DIETHYL {(2-METHOXYPHENYL)[(6-METHYL-2-PYRIDYL)AMINO]METHYL}PHOSPHONATE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organophosphorus compounds such as diethyl phosphite and diethyl (6-methyl-2-pyridylaminomethylene)malonate .
Uniqueness
Diethyl {(2-methoxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}phosphonate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
N-[diethoxyphosphoryl-(2-methoxyphenyl)methyl]-6-methylpyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N2O4P/c1-5-23-25(21,24-6-2)18(15-11-7-8-12-16(15)22-4)20-17-13-9-10-14(3)19-17/h7-13,18H,5-6H2,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJVVFBLHUWABS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1OC)NC2=CC=CC(=N2)C)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N2O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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